英夫利昔单抗

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

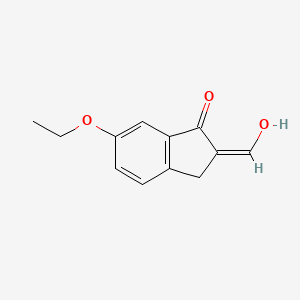

Infliximab is a useful research compound. Its molecular formula is C7H7N3O2. The purity is usually 95%.

BenchChem offers high-quality Infliximab suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Infliximab including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结核病与英夫利昔单抗

英夫利昔单抗,一种肿瘤坏死因子 α (TNF-α) 中和剂,与结核病有关。一项分析自发报告系统数据的研究发现,在英夫利昔单抗治疗后报告了 70 例结核病病例,其中大多数在短时间治疗后发展,并涉及肺外疾病。这表明在开具英夫利昔单抗之前,必须仔细筛查潜伏性结核感染或疾病 (Keane et al., 2001)。

克罗恩病与英夫利昔单抗

英夫利昔单抗已被证明对维持克罗恩病缓解有效且安全。一项比较英夫利昔单抗重复治疗与安慰剂的研究发现,对于对常规治疗无反应的患者,英夫利昔单抗有效地维持了临床获益和生活质量。这表明英夫利昔单抗在管理克罗恩病症状方面具有治疗潜力 (Rutgeerts et al., 1999)。

溃疡性结肠炎与英夫利昔单抗

英夫利昔单抗也被确立为溃疡性结肠炎的有效治疗方法。评估英夫利昔单抗对中重度活动性溃疡性结肠炎成人诱导和维持治疗的 ACT 1 和 ACT 2 研究表明,与接受安慰剂的患者相比,接受英夫利昔单抗治疗的患者在不同时间点更有可能出现临床反应。这突出了英夫利昔单抗不仅在治疗克罗恩病方面而且在治疗溃疡性结肠炎方面也具有疗效 (Rutgeerts et al., 2005)。

肉芽肿病与英夫利昔单抗

已发现英夫利昔单抗对治疗多系统肉芽肿病患者是安全有效的,这些患者对标准的皮质类固醇和免疫抑制剂方案无效或产生副作用。这表明英夫利昔单抗在治疗肉芽肿病方面具有潜在应用,为对常规治疗无反应的患者提供了另一种选择 (Saleh et al., 2006)。

作用机制

Target of Action

Infliximab is a monoclonal anti-tumor necrosis factor alpha (TNF-α) antibody . TNF-α is a key proinflammatory cytokine involved in chronic inflammatory diseases . It is released by white blood cells as part of our body’s immune response to infection or invasion by foreign substances .

Mode of Action

Infliximab works by binding to both the soluble subunit and the membrane-bound precursor of TNF-α . This binding disrupts the interaction of TNF-α with its receptors, preventing it from activating further pro-inflammatory cascades . Infliximab may also cause lysis of cells that produce TNF-α .

Biochemical Pathways

The binding of infliximab to TNF-α disrupts the pro-inflammatory cascade signaling . This disruption can lead to a reduction in the signs and symptoms of inflammatory diseases and induce remission in patients who have had an inadequate response to alternative first-line therapies for that disorder .

Pharmacokinetics

Infliximab is administered intravenously, and its administration is weight-based . The volume of distribution of infliximab is low and at steady state ranges from 4.5 to 6 L . Therapeutic monoclonal antibodies, such as immunoglobulins, are cleared from the circulation primarily by catabolism . The median infliximab half-life is approximately 14 days .

Result of Action

Infliximab’s action results in a reduction of signs and symptoms of inflammatory diseases and induction of remission in patients who have had an inadequate response to alternative first-line therapies for that disorder . It is used in the treatment of a wide variety of inflammatory conditions such as rheumatoid arthritis, Crohn’s disease, and ankylosing spondylitis .

Action Environment

The action of infliximab can be influenced by various factors. For instance, the presence of antidrug antibodies can accelerate clearance through the reticuloendothelial system, and/or impair its efficacy by blocking the binding to the antigen . Furthermore, the use of concomitant immunomodulators, degree of systemic inflammation, serum albumin concentration, and body weight can affect the pharmacodynamic response .

安全和危害

Infliximab affects your immune system and can reduce its ability to fight infections . Serious infections have happened in patients receiving infliximab, such as tuberculosis (TB) and infections caused by viruses, fungi, or bacteria . Using infliximab may increase your risk of developing certain types of cancer, including a rare fast-growing type of lymphoma (called hepatosplenic T-cell lymphoma) that can be fatal .

未来方向

CT-P13 is the first subcutaneous infliximab molecule approved for the management of inflammatory bowel disease (IBD). Compared to intravenous therapy, SC infliximab offers a range of practical, micro- and macroeconomic advantages . More randomised controlled trials are needed in order to investigate the efficacy of the proposed preventive and management algorithms .

生化分析

Biochemical Properties

Infliximab plays a crucial role in biochemical reactions by binding to both soluble and transmembrane forms of TNF-α. This interaction inhibits the binding of TNF-α to its receptors, thereby preventing the downstream signaling that leads to inflammation. Infliximab interacts with TNF-α through its antigen-binding sites, forming stable complexes that are subsequently cleared from the circulation . This binding interaction is highly specific and is a key factor in the therapeutic efficacy of infliximab.

Cellular Effects

Infliximab exerts significant effects on various cell types, particularly immune cells such as macrophages, T cells, and dendritic cells. By neutralizing TNF-α, infliximab reduces the activation and proliferation of these cells, leading to decreased production of pro-inflammatory cytokines and chemokines. This results in reduced inflammation and tissue damage. Infliximab also influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for the expression of inflammatory genes .

Molecular Mechanism

At the molecular level, infliximab exerts its effects by binding to TNF-α with high affinity. This binding prevents TNF-α from interacting with its receptors on the surface of target cells, thereby inhibiting the activation of downstream signaling pathways. Infliximab also induces apoptosis in TNF-α-expressing cells through mechanisms involving complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC). These processes contribute to the reduction of inflammation and the amelioration of autoimmune disease symptoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of infliximab have been observed to change over time. Infliximab is relatively stable, with a half-life of approximately 14 days . Its efficacy can be influenced by the development of anti-drug antibodies (ADAs), which can accelerate its clearance from the circulation and reduce its therapeutic effects. Long-term studies have shown that sustained therapeutic levels of infliximab are associated with favorable clinical outcomes, including biochemical, endoscopic, and histologic remission in patients with inflammatory bowel disease .

Dosage Effects in Animal Models

The effects of infliximab vary with different dosages in animal models. At therapeutic doses, infliximab effectively reduces inflammation and disease symptoms. At high doses, infliximab can cause adverse effects, including increased risk of infections and potential toxicity. Threshold effects have been observed, where doses below a certain level may not achieve the desired therapeutic outcomes, while excessively high doses may lead to toxicity .

Metabolic Pathways

Infliximab is primarily metabolized through catabolism, where it is broken down into smaller peptides and amino acids by proteolytic enzymes. This process occurs mainly in the reticuloendothelial system, including the liver and spleen. The presence of ADAs can influence the metabolic pathways of infliximab by enhancing its clearance and reducing its half-life .

Transport and Distribution

Infliximab is administered intravenously, resulting in 100% bioavailability. It is distributed primarily within the bloodstream and extracellular spaces due to its high molecular weight and hydrophilicity. Infliximab does not readily cross cellular membranes and is transported through the circulation to sites of inflammation, where it exerts its therapeutic effects .

Subcellular Localization

Infliximab does not typically localize within specific subcellular compartments due to its large size and extracellular targets. It can influence the activity and function of cells by binding to TNF-α on the cell surface and preventing its interaction with cell surface receptors. This extracellular interaction is crucial for the therapeutic action of infliximab .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Infliximab involves the generation of the heavy and light chains of the monoclonal antibody separately, followed by their combination to form the final product.", "Starting Materials": [ "Heavy chain variable domain (VH) gene", "Light chain variable domain (VL) gene", "Expression vectors", "CHO cells", "Culture media", "Purification reagents" ], "Reaction": [ "1. Isolation of the VH and VL genes from human B cells", "2. Cloning of the VH and VL genes into separate expression vectors", "3. Transfection of CHO cells with the VH and VL expression vectors", "4. Culture of the transfected CHO cells in appropriate media", "5. Harvesting of the heavy and light chains separately from the culture media", "6. Purification of the heavy and light chains using chromatography techniques", "7. Combination of the purified heavy and light chains in a specific ratio", "8. Refolding of the combined chains to form the final Infliximab product", "9. Final purification of Infliximab using chromatography techniques" ] } | |

CAS 编号 |

170277-31-3 |

分子式 |

C7H7N3O2 |

分子量 |

0 |

产品来源 |

United States |

Q1: What is the primary mechanism of action of Infliximab?

A1: Infliximab is a chimeric monoclonal antibody that specifically targets and binds to tumor necrosis factor-alpha (TNF-α) [, , , ]. This binding neutralizes TNF-α activity, preventing it from interacting with its receptors (TNFR1 and TNFR2) on cell surfaces [, , ].

Q2: How does Infliximab's binding to TNF-α lead to therapeutic effects in inflammatory conditions?

A2: TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases [, , , ]. By neutralizing TNF-α, Infliximab disrupts the inflammatory cascade, leading to reduced inflammation, decreased production of other pro-inflammatory cytokines, and ultimately, symptom relief [, , ].

Q3: Does Infliximab induce apoptosis of inflammatory cells?

A3: While initially thought to be a primary mechanism, research suggests that Infliximab does not directly induce apoptosis in significant numbers []. Instead, it primarily exerts its effects through modulating the TNF-α system, including increasing soluble TNFR2 release, reducing TNFR2 expression on cells, and enhancing IL-10 production, creating an anti-inflammatory environment [].

Q4: What is the molecular formula and weight of Infliximab?

A4: This information is not provided in the provided research papers.

Q5: Is there information available regarding Infliximab's material compatibility and stability under various conditions?

A5: The provided research papers primarily focus on clinical applications and efficacy of Infliximab rather than its material compatibility and stability under various conditions.

Q6: How is Infliximab administered, and what is its typical half-life?

A6: Infliximab is administered intravenously [, , , ]. The provided research papers do not specify a specific half-life, but it is generally understood that monoclonal antibodies like Infliximab have relatively long half-lives, often measured in days to weeks.

Q7: What factors can influence Infliximab's pharmacokinetics in patients?

A7: The development of anti-infliximab antibodies (ATI) is a significant factor affecting infliximab's pharmacokinetics [, , , , , ]. ATI can bind to and neutralize Infliximab, leading to increased clearance, lower serum concentrations, and reduced efficacy [, , , , , ].

Q8: How does the presence of ATI impact Infliximab's clinical effectiveness?

A8: Studies have consistently shown a strong correlation between the presence of ATI, reduced serum Infliximab concentrations, and loss of clinical response [, , , , , ]. Patients with higher ATI titers tend to experience shorter durations of response and may require dose adjustments or treatment discontinuation [, , , , , ].

Q9: Are there strategies to mitigate the impact of ATI on Infliximab therapy?

A9: Co-administration of immunosuppressants, such as methotrexate (MTX), is a common strategy to reduce ATI formation [, , ]. While MTX may not completely prevent ATI development, it can lower ATI levels and prolong the duration of response to Infliximab [, , ].

Q10: What is the relationship between serum Infliximab trough levels and clinical response?

A10: Research suggests a strong correlation between serum Infliximab trough levels and clinical efficacy [, , , , , , ]. Lower trough levels, particularly below 1 µg/mL, are associated with increased disease activity and poorer response [, , , , , , ].

Q11: How can therapeutic drug monitoring (TDM) be used to optimize Infliximab therapy?

A11: TDM, involving the measurement of serum Infliximab and ATI levels, can guide treatment decisions [, , , , , , ]. Patients with low trough levels and/or high ATI titers may benefit from dose escalation, more frequent infusions, or switching to a different biologic agent [, , , , , , ].

Q12: Which inflammatory diseases have shown positive responses to Infliximab in clinical trials and observational studies?

A12: Infliximab has demonstrated clinical efficacy in a range of inflammatory conditions, including:

- Rheumatoid Arthritis (RA): Improves symptoms, reduces joint damage, and promotes remission in patients with moderate to severe RA [, , , , ].

- Crohn's Disease (CD): Induces and maintains remission, heals mucosal ulcerations, reduces hospitalizations and surgeries in both adult and pediatric CD [, , , , , , , ].

- Ulcerative Colitis (UC): Effective as rescue therapy for acute severe UC and for inducing and maintaining remission in chronic refractory UC [, , , , ].

- Ankylosing Spondylitis (AS): Improves disease activity, functionality, and pain in patients with AS [, , ].

- Behçet’s Disease (BD): Shows promise in controlling refractory uveitis associated with BD, reducing ocular inflammatory attacks, and improving visual acuity [, , , , ].

- Psoriasis: Effective in treating moderate to severe plaque psoriasis, psoriatic arthritis, pustular psoriasis, and psoriatic erythroderma [, ].

Q13: Are there specific patient populations where Infliximab may be more or less effective?

A13:

- Elderly Patients: Research suggests that Infliximab's efficacy and safety profile in elderly patients with RA are comparable to those observed in younger populations [].

- Pediatric Patients: Infliximab has shown efficacy in pediatric CD, maintaining clinical benefit and potentially improving growth in children with growth delay [].

Q14: What are the primary mechanisms of resistance to Infliximab?

A15: The development of ATI is the most well-documented mechanism of resistance to Infliximab [, , , , , ]. These antibodies can neutralize the drug, leading to reduced serum levels and loss of efficacy [, , , , , ].

Q15: Does cross-resistance occur between Infliximab and other TNF-α inhibitors?

A16: While there is limited data on cross-resistance between Infliximab biosimilars, research suggests that antibodies developed against one Infliximab product (originator or biosimilar) fully cross-react with other Infliximab products []. This implies that switching to a different Infliximab product might not be beneficial if a patient develops ATI.

Q16: What are some of the known adverse events associated with Infliximab therapy?

A16: While this Q&A focuses on the scientific background of Infliximab, it's important to acknowledge that all medications carry potential risks. The provided research papers mention several potential adverse events, including:

- Infections: Infliximab can increase the risk of infections, including serious infections like tuberculosis [, , ].

- Infusion Reactions: Some patients may experience infusion-related reactions, ranging from mild to severe [, , ].

- Other Adverse Events: The research papers mention other potential adverse events, including pulmonary tuberculosis, depression, pneumonia, deep-vein thrombosis, CNS lymphoma, and Legionella pneumonia [, , ].

Q17: Are there ongoing efforts to develop alternative drug delivery systems for Infliximab?

A17: The provided research papers focus on intravenous Infliximab. While alternative delivery systems are not discussed, research in drug delivery constantly explores new approaches for biologics, which may include Infliximab in the future.

Q18: Are there reliable biomarkers to predict Infliximab response or identify patients at risk of developing adverse events?

A18:

- Serum Infliximab and ATI Levels: Monitoring serum trough concentrations of Infliximab and ATI levels is crucial for predicting response, identifying loss of response, and guiding dose optimization [, , , , , , ].

- C-reactive Protein (CRP): CRP, a general marker of inflammation, can be used to assess disease activity and monitor response to Infliximab therapy [, , , , , , ].

- Genetic Biomarkers: Research is exploring potential genetic biomarkers, such as HLA-DQA1*05, to predict the risk of ATI formation and loss of response to Infliximab [].

Q19: What analytical methods are used to measure serum Infliximab and ATI levels?

A19: The research papers mention several techniques for measuring Infliximab and ATI:

- Enzyme-linked immunosorbent assay (ELISA): ELISA is a common method for quantifying Infliximab and ATI levels in serum samples [, , , , , , ].

- Radioimmunoassay (RIA): RIA, a highly sensitive technique, can also be used to detect and quantify anti-infliximab antibodies [].

Q20: What is known about the immunogenicity of Infliximab?

A21: Infliximab, being a chimeric monoclonal antibody, can elicit an immune response in some patients, leading to the production of ATIs [, , , , , ].

Q21: What factors might contribute to Infliximab's immunogenicity?

A21:

- Chimeric Nature: As a chimeric antibody, Infliximab contains both human and murine components. The murine portions can trigger an immune response in some individuals [, ].

- Frequency of Administration: Repeated exposure to Infliximab, particularly with infrequent dosing intervals, can increase the likelihood of ATI development [, , , , , ].

Q22: Are there strategies to reduce or prevent ATI formation during Infliximab therapy?

A22:

- Concomitant Immunosuppressants: Co-administration of immunosuppressants, like methotrexate (MTX), is a standard practice to suppress the immune response and reduce ATI formation [, , ].

- Optimized Dosing Strategies: Research suggests that maintaining therapeutic Infliximab trough levels through optimized dosing regimens (e.g., shorter dosing intervals, dose escalation) might help minimize ATI development [, , , , , ].

Q23: What are some alternative treatment options for patients who do not respond to Infliximab or develop intolerance?

A23: Several alternative therapies are available for patients who fail to respond to or cannot tolerate Infliximab:

- Other TNF-α Inhibitors: Other biologic agents targeting TNF-α, such as adalimumab, etanercept, and golimumab, offer alternative treatment options [, , ].

- Non-TNF-α Biologics: Biologics targeting different pathways, such as ustekinumab (targeting IL-12 and IL-23) or vedolizumab (targeting α4β7 integrin), provide additional therapeutic options [].

Q24: What resources are available to researchers studying Infliximab and related therapies?

A24: Numerous resources support ongoing research:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。